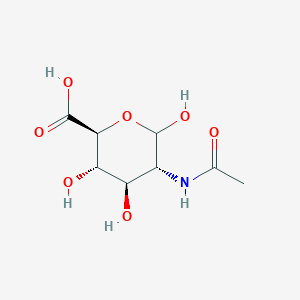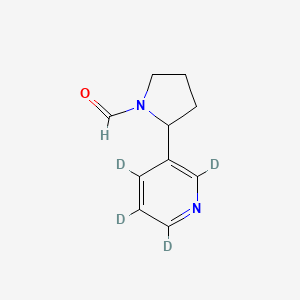
N-Formylnornicotine-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylnornicotine-D4 is a deuterated form of N-Formylnornicotine, a derivative of nornicotine. This compound is primarily used as a research chemical and is valuable in various scientific studies due to its unique properties. The molecular formula of this compound is C10H8D4N2O, and it has a molecular weight of 180.24.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Formylnornicotine-D4 can be synthesized through several methods. One common approach involves the formylation of nornicotine using formic acid or formic anhydride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Formylnornicotine-D4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can remove the formyl group, converting it back to nornicotine.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Nornicotine.
Substitution: Various substituted nornicotine derivatives.
Applications De Recherche Scientifique
N-Formylnornicotine-D4 has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of methods to detect and quantify alkaloid substances.
Biology: Studies on the interaction of nicotine and its derivatives with biological systems often use this compound to understand metabolic pathways and receptor binding.
Medicine: Research on the pharmacological effects of nicotine derivatives includes the use of this compound to study its potential therapeutic effects and toxicity.
Industry: It is used in the development of tobacco products and in the study of tobacco-related compounds.
Mécanisme D'action
N-Formylnornicotine-D4 exerts its effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a ligand for these receptors, modulating their activity and influencing neurotransmitter release. The compound’s interaction with nAChRs can affect various molecular pathways, including those involved in cognitive functions and addiction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nornicotine: A precursor to N-Formylnornicotine, lacking the formyl group.
Nicotine: The parent compound, which contains a methyl group not present in nornicotine.
Cotinine: A major metabolite of nicotine, structurally similar but with different pharmacological properties.
Uniqueness
N-Formylnornicotine-D4 is unique due to its deuterated form, which makes it valuable in research involving isotopic labeling. This property allows for more precise tracking and analysis in metabolic studies and other scientific applications.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2/i1D,3D,5D,7D |
Clé InChI |
GQLSEYOOXBRDFZ-DNZPNURCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C=O)[2H] |
SMILES canonique |
C1CC(N(C1)C=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


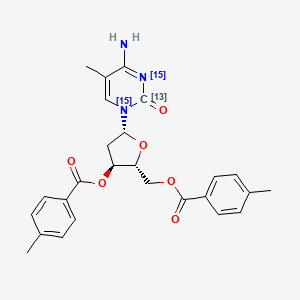
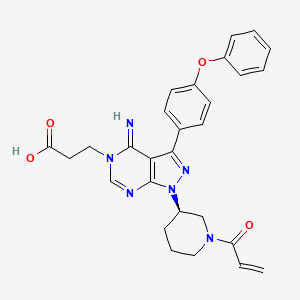
![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
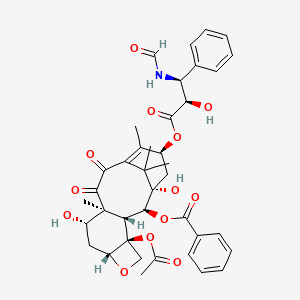
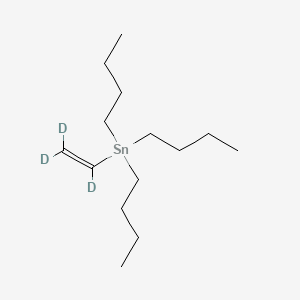
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)


![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)

